2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis, particularly in the field of cross-coupling reactions. This compound features a boronate ester group, which is crucial for its reactivity in various chemical transformations. The presence of the chloro and methanesulfonylmethyl groups on the phenyl ring further enhances its versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
-
Formation of the Boronate Ester: : The initial step involves the reaction of 4-chloro-2-(methanesulfonylmethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene or tetrahydrofuran (THF). This reaction forms the boronate ester, this compound.
4-chloro-2-(methanesulfonylmethyl)phenylboronic acid+pinacol→this compound
-
Purification: : The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
-
Suzuki-Miyaura Coupling: : This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate in a solvent like ethanol or water.
This compound+aryl halide→biaryl product
-
Oxidation: : The boronate ester group can be oxidized to form the corresponding boronic acid using oxidizing agents such as hydrogen peroxide or sodium perborate.
This compound+H2O2→boronic acid
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide.
Solvents: Ethanol, water, tetrahydrofuran (THF).
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation reactions.
Scientific Research Applications
2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Catalysis: Acts as a ligand in catalytic processes, enhancing the efficiency and selectivity of reactions.
Mechanism of Action
The mechanism of action of 2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:
Transmetalation: The boronate ester reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl halide undergoes oxidative addition to the palladium center, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4-Chlorophenylboronic Acid: Similar structure but lacks the methanesulfonylmethyl group.
2-(Methanesulfonylmethyl)phenylboronic Acid: Similar but without the chloro substituent.
Uniqueness
2-[4-Chloro-2-(methanesulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of the chloro and methanesulfonylmethyl groups, which enhance its reactivity and versatility in synthetic applications. This makes it a valuable compound in the synthesis of complex molecules and in various industrial processes.
Properties
IUPAC Name |
2-[4-chloro-2-(methylsulfonylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BClO4S/c1-13(2)14(3,4)20-15(19-13)12-7-6-11(16)8-10(12)9-21(5,17)18/h6-8H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVRQJJOPHHHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.